molecular formula C16H24N6O B2451691 4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2309555-50-6

4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2451691
CAS No.: 2309555-50-6
M. Wt: 316.409
InChI Key: WKHKVICCGLUHGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The specific molecular structure of “4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine” is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the specific compounds involved . The specific chemical reactions for “this compound” are not available in the sources I found.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely, depending on their specific structure . The specific physical and chemical properties for “this compound” are not available in the sources I found.

Scientific Research Applications

Metabolic Profiling and Drug Metabolism

Research on compounds similar to "4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine" often involves the study of their metabolism and disposition in the human body. For instance, studies on L-735,524, a potent HIV-1 protease inhibitor, have explored its metabolic profile in human urine, identifying major pathways including glucuronidation and N-oxidation, among others (Balani et al., 1995). Similarly, BMS-690514, an inhibitor targeting multiple receptors, has been investigated for its metabolic pathways, revealing extensive metabolism and excretion patterns in humans (Christopher et al., 2010). These studies contribute to our understanding of how complex compounds are processed in the body, informing drug development and therapeutic use.

Environmental and Dietary Exposures

Investigations into environmental and dietary exposures to chemicals structurally related to the queried compound have also been conducted. For example, research on the presence of carcinogenic heterocyclic amines in urine suggests continual human exposure through diet, highlighting the importance of understanding environmental risks (Ushiyama et al., 1991). Such studies are crucial for assessing potential health impacts and guiding public health recommendations.

Therapeutic Applications and Mechanisms

The scientific research applications of compounds with similar complexity often extend to therapeutic uses. For instance, studies on novel antagonists targeting 5-HT(1A) receptors have explored their potential in treating anxiety and mood disorders, using positron emission tomography (PET) to assess receptor occupancy and drug efficacy (Rabiner et al., 2002). These insights are pivotal for drug development and understanding the biochemical basis of psychiatric conditions.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary widely, depending on their specific structure . The specific safety and hazards for “4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine” are not available in the sources I found.

Future Directions

The future directions for research on 1,2,4-triazole derivatives could involve the design and development of more selective and potent molecules for various therapeutic applications . The specific future directions for “4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine” are not available in the sources I found.

Properties

IUPAC Name

4,5-dimethyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-12-13(2)17-10-18-16(12)23-9-14-4-6-22(7-5-14)8-15-20-19-11-21(15)3/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHKVICCGLUHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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